ethyl 2-(2-((1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features an indole moiety, a thiophene ring, and a cycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The thiophene ring is often constructed via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of robust purification methods to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thiophene-containing molecules, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Thiophene-2-carboxylic acid: A building block for the synthesis of more complex thiophene derivatives.
Uniqueness
ETHYL 2-[2-(1H-INDOL-3-YLSULFANYL)PROPANAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of an indole moiety, a thiophene ring, and a cycloheptane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H26N2O3S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O3S2/c1-3-28-23(27)20-16-10-5-4-6-12-18(16)30-22(20)25-21(26)14(2)29-19-13-24-17-11-8-7-9-15(17)19/h7-9,11,13-14,24H,3-6,10,12H2,1-2H3,(H,25,26) |
InChI Key |
UFEPHFNIYSZVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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